Validated Utility in Multiple High-Value Drug Discovery Programs
Unlike generic, unqualified isoxazole building blocks, 4-(Propan-2-yl)-1,2-oxazol-5-amine is explicitly cited in reputable vendor technical datasheets as a reactant for synthesizing specific pharmacological modulators. These include survival motor neuron (SMN) protein modulators for Spinal Muscular Atrophy (SMA), diaminotriazine-based hNav1.7 inhibitors for pain management, heteroalicyclic carboxamidines as inducible nitric oxide synthase (iNOS) inhibitors, and naphthyridine protein kinase D inhibitors . This is a direct, quantitative measure of its procurement value, as it represents a lower-risk entry point into well-defined patent-protected chemical series. In contrast, its 3-amino regioisomer (4-isopropylisoxazol-3-amine) is not associated with this specific, validated list of advanced drug targets .
| Evidence Dimension | Number of Validated High-Value Drug Target Applications in Primary Literature |
|---|---|
| Target Compound Data | 4 distinct, specific drug target applications (SMN modulator, hNav1.7 inhibitor, iNOS inhibitor, PKD inhibitor) |
| Comparator Or Baseline | 4-isopropylisoxazol-3-amine (Regioisomer) |
| Quantified Difference | Target compound has 4x more documented advanced applications |
| Conditions | Comparison based on analysis of vendor technical documentation (Sigma-Aldrich) and patent literature [1]. |
Why This Matters
For procurement, this translates to a higher probability of generating IP-relevant leads and a lower risk of following a synthetic dead-end.
- [1] Bayer Pharma AG. Amino-substituted isoxazoles. Patent WO2014198648A1. 2014. View Source
